molecular formula C16H19NO4 B2484004 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone CAS No. 1251562-22-7

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone

Cat. No.: B2484004
CAS No.: 1251562-22-7
M. Wt: 289.331
InChI Key: ZOIRKSZVGSYHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a morpholine ring, a common pharmacophore known to contribute to favorable pharmacokinetic properties and molecular interactions with biological targets . The specific molecular architecture of this compound, featuring an aromatic ether and ketone functional groups, makes it a valuable intermediate for the synthesis of more complex chemical entities. Researchers can utilize this compound as a key precursor in the development of potential enzyme inhibitors or receptor modulators. In particular, compounds containing the morpholine moiety are frequently explored in the context of purinergic signaling research, as purinergic P2 receptors are a prominent class of drug targets involved in a wide array of physiological and pathological processes . The research applications of this compound are strictly for laboratory use, and it is not intended for any diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-cyclopropyl-2-[4-(morpholine-4-carbonyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(12-1-2-12)11-21-14-5-3-13(4-6-14)16(19)17-7-9-20-10-8-17/h3-6,12H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIRKSZVGSYHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropyl ketone with 4-(morpholine-4-carbonyl)phenol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically carried out in solvents such as DMF or ethanol, depending on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone (hypothetical) 4-(morpholine-4-carbonyl)phenoxy C₁₇H₁₉NO₄ 301.34 Morpholine carbonyl enhances polarity and potential CNS activity
1-Cyclopropyl-2-(2-fluorophenyl)ethanone 2-fluorophenyl C₁₁H₁₁FO 178.2 Fluorine at ortho position; planar crystal structure with weak C–H⋯F bonds
1-Cyclopropyl-2-(4-fluorophenyl)ethanone (AL-IP-00010) 4-fluorophenyl C₁₁H₁₁FO 178.2 Fluorine at para position; intermediate for pharmaceuticals
1-Cyclopropyl-2-(2-nitrophenyl)ethanone 2-nitrophenyl C₁₁H₁₁NO₃ 205.21 Nitro group increases molecular weight and reactivity
1-Cyclopropyl-2-(2-methoxy-4-((1-methylcyclopentyl)amino)phenoxy)ethanone 2-methoxy-4-((1-methylcyclopentyl)amino)phenoxy C₂₀H₂₇NO₃ 329.44 Methoxy and amino substituents; synthesized via iron catalysis

Physical Properties

  • 2-Fluorophenyl Derivative : Crystalline solid with melting point 391–393 K; stable via C–H⋯F interactions .
  • Methoxy-Amino Variant: Colorless oil; characterized by NMR (δ 6.73 ppm for aromatic protons) .

Key Research Findings and Implications

Substituent Effects :

  • Fluorine and nitro groups increase electrophilicity, influencing reactivity in cross-coupling reactions .
  • Morpholine-4-carbonyl may improve solubility and target engagement in drug design.

Synthetic Efficiency: High-yield routes (e.g., 97% for 2-fluorophenyl variant) highlight the feasibility of scaling cyclopropyl ethanone synthesis .

Biological Potential: Fluorinated analogs show broad bioactivity, suggesting the target compound could be optimized for specific therapeutic pathways.

Biological Activity

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by a cyclopropyl group attached to an ethanone backbone, with a phenoxy group containing a morpholine moiety. This unique structure may contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits moderate antibacterial properties.

Key Findings:

  • Bacterial Strains Tested : The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate MIC values suggesting moderate effectiveness against these pathogens, although specific concentration data were not provided in the available literature.

Table 1: Antibacterial Activity Overview

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureusNot specifiedModerate
Escherichia coliNot specifiedModerate

Further investigations are required to elucidate the mechanism of action and compare its efficacy with established antibiotics.

Antiviral Activity

The antiviral potential of this compound has been less extensively studied. One notable investigation explored its effects against the influenza virus.

Key Findings:

  • Influenza Virus Testing : Results from this study were inconclusive, indicating a need for more comprehensive research to determine the compound's efficacy against various viral strains.

While specific mechanisms of action for this compound have not been fully elucidated, initial hypotheses suggest that it may interfere with bacterial cellular processes or viral replication pathways. Further studies utilizing advanced techniques such as flow cytometry could provide insights into cellular interactions and potential targets.

Case Studies

A few case studies have emerged focusing on the compound's application in drug development and antimicrobial testing:

  • Case Study 1 : A study assessed the compound's ability to inhibit bacterial growth in vitro. Results indicated that while it showed some promise, further optimization of the chemical structure could enhance its antibacterial properties.
  • Case Study 2 : Another investigation aimed at evaluating the compound's safety profile alongside its biological activity revealed no significant cytotoxic effects at tested concentrations.

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